Cas no 1806364-92-0 (Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate)

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate structure
1806364-92-0 structure
商品名:Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate
CAS番号:1806364-92-0
MF:C12H12Cl2O3
メガワット:275.127882003784
CID:4950345

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate
    • インチ: 1S/C12H12Cl2O3/c1-17-12(16)8-2-3-9(6-13)10(4-8)5-11(15)7-14/h2-4H,5-7H2,1H3
    • InChIKey: LHPGIPLRSBLPDL-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(C(=O)OC)=CC=1CC(CCl)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 281
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.4

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015014485-250mg
Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate
1806364-92-0 97%
250mg
499.20 USD 2021-06-21
Alichem
A015014485-1g
Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate
1806364-92-0 97%
1g
1,519.80 USD 2021-06-21
Alichem
A015014485-500mg
Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate
1806364-92-0 97%
500mg
863.90 USD 2021-06-21

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate 関連文献

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoateに関する追加情報

Exploring the Chemical Properties and Applications of Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate (CAS No. 1806364-92-0)

Methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate, identified by the CAS registry number 1806364-92-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as MCPB (Methyl Chlorinated Propionyl Benzoate), has garnered attention in recent years due to its unique structural features and versatile functional groups, which include a benzoate ester, a chlorinated propionyl group, and a chloromethyl substituent.

The molecular structure of MCPB is characterized by a benzoic acid derivative with two distinct substituents: a 3-chloro-2-oxopropyl group at the meta position and a chloromethyl group at the para position of the benzene ring. This arrangement imparts the compound with unique electronic properties and reactivity, making it a valuable substrate for various organic transformations. The presence of both carbonyl and chlorinated groups suggests potential applications in areas such as drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the role of MCPB in the synthesis of bioactive molecules. For instance, researchers have explored its use as an intermediate in the construction of complex heterocycles, leveraging its reactivity under specific reaction conditions. The compound's ability to undergo nucleophilic substitution reactions at the chloromethyl group has been particularly useful in forming stable carbon-carbon bonds, which are essential in medicinal chemistry.

In addition to its synthetic applications, MCPB has shown promise in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been investigated, with findings suggesting enhanced catalytic efficiency in certain scenarios. This property opens up new avenues for its use in industrial catalysis, where selective transformations are critical.

The physical properties of MCPB are equally noteworthy. With a molecular weight of approximately 295 g/mol, it exists as a crystalline solid under standard conditions. Its solubility profile indicates moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while it is sparingly soluble in water. These characteristics make it suitable for use in organic synthesis protocols that require controlled reaction environments.

The synthesis of MCPB typically involves multi-step processes that incorporate both electrophilic aromatic substitution and nucleophilic acyl substitution mechanisms. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are valuable for studying stereochemical effects in biological systems.

In terms of toxicity and environmental impact, preliminary studies suggest that MCPB exhibits low acute toxicity when administered via oral or dermal routes. However, further research is required to fully understand its long-term effects on human health and ecosystems.

The versatility of MCPB's functional groups also extends to its potential use in polymer chemistry. Researchers have explored its incorporation into polymeric materials as a crosslinking agent or as part of functionalized surfaces with tailored properties.

In conclusion, methyl 3-(3-chloro-2-oxopropyl)-4-(chloromethyl)benzoate (CAS No. 1806364-92-0) stands out as a multifaceted compound with diverse applications across various fields of chemistry and materials science.

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